Uridine-5'-diphosphate

Descripción general

Descripción

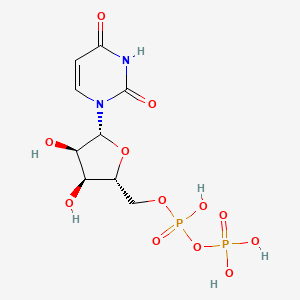

El Difosfato de Uridina-5’ es un difosfato de nucleótido que desempeña un papel crucial en varios procesos bioquímicos. Es un éster del ácido pirofosfórico con el nucleósido uridina, que consiste en un grupo pirofosfato, la pentosa azúcar ribosa y la base nitrogenada uracilo . Este compuesto es esencial en la glucogenogénesis, donde actúa como precursor de la síntesis de glucógeno en el hígado y los músculos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Difosfato de Uridina-5’ puede sintetizarse mediante métodos enzimáticos que involucran uridina, dihidrogenofosfato de sodio, glucosa y sulfato de magnesio . El proceso típicamente involucra la fermentación utilizando levadura, como Saccharomyces cerevisiae .

Métodos de Producción Industrial: La producción industrial del Difosfato de Uridina-5’ a menudo emplea técnicas de fermentación microbiana. Por ejemplo, se ha desarrollado un método que involucra el uso de células completas que expresan enzimas hipertermófilas para producir Difosfato de Uridina-5’ a partir de almidón . Este enfoque es rentable y escalable, lo que lo hace adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Difosfato de Uridina-5’ experimenta varias reacciones bioquímicas, que incluyen:

Oxidación: Puede oxidarse para formar Ácido Uridina-5’-Difosfato-glucurónico.

Glucosilación: Actúa como sustrato donante en reacciones de glucosilación, transfiriendo grupos glucosilo a moléculas aceptoras.

Reactivos y Condiciones Comunes:

Productos Principales:

Ácido Uridina-5’-Difosfato-glucurónico: Formado a través de la oxidación.

Glucósidos: Producidos mediante reacciones de glucosilación.

Aplicaciones Científicas De Investigación

Biochemical Research

UDP is integral to studies on nucleotide metabolism and cellular processes. It serves as a substrate in various enzymatic reactions, particularly in the synthesis of glycoproteins and glycolipids.

Key Applications:

- Nucleotide Metabolism : UDP participates in the synthesis of polysaccharides and is involved in the activation of sugars for glycosylation reactions.

- Enzyme Activation : UDP-glucose acts as an allosteric inhibitor of glycogen phosphorylase, influencing glycogen metabolism .

Pharmaceutical Development

UDP is widely utilized in drug formulation and development, especially for therapies targeting metabolic disorders. Its role in drug efficacy and bioavailability is significant.

Case Study:

A study demonstrated that uridine 5'-diphosphate can enhance the effectiveness of certain antiviral drugs by improving their pharmacokinetics when used in combination therapies .

Cell Culture Applications

In cell culture, UDP is essential for promoting cell growth and differentiation. It is often included in media formulations for various cell types.

Table: Common Cell Culture Applications of UDP

| Application Type | Description |

|---|---|

| Tissue Engineering | Supports the growth of stem cells and progenitor cells. |

| Regenerative Medicine | Enhances cellular responses to injury or disease. |

Genetic Studies

UDP plays a vital role in RNA synthesis and manipulation, making it indispensable in genetic engineering and molecular biology.

Key Functions:

- RNA Synthesis : UDP serves as a substrate for RNA polymerases during transcription.

- Gene Expression Studies : It aids in the study of gene regulation mechanisms through its involvement in post-transcriptional modifications.

Diagnostic Tools

UDP is used in various diagnostic assays to improve the accuracy of tests related to metabolic and genetic conditions.

Example:

Studies have shown that variations in uridine 5'-diphosphate-glucuronosyltransferase activity can predict drug metabolism rates, which is crucial for personalized medicine approaches .

Neuroscience Research

Recent studies have explored the effects of uridine 5'-diphosphate on neurological conditions. For instance, its administration has been investigated for its potential neuroprotective effects against cold injury-induced brain edema.

Findings:

Mecanismo De Acción

El Difosfato de Uridina-5’ ejerce sus efectos a través de varios objetivos moleculares y vías:

Glucogenogénesis: Actúa como precursor de la síntesis de glucógeno al formar Uridina-5’-Difosfato-glucosa, que luego se incorpora al glucógeno.

Glucosilación: Funciona como un donante de glucosilo en la biosíntesis de glucoproteínas y glucolípidos.

Compuestos Similares:

Uridina-5’-Difosfato-glucosa: Un precursor en la síntesis de glucógeno y las reacciones de glucosilación.

Ácido Uridina-5’-Difosfato-glucurónico: Involucrado en procesos de desintoxicación y la síntesis de glucosaminoglucanos.

Unicidad: El Difosfato de Uridina-5’ es único debido a su doble función en la glucogenogénesis y la glucosilación, lo que lo convierte en un compuesto versátil en las vías bioquímicas .

Comparación Con Compuestos Similares

Uridine-5’-Diphosphate-glucose: A precursor in glycogen synthesis and glycosylation reactions.

Uridine-5’-Diphosphate-glucuronic acid: Involved in detoxification processes and the synthesis of glycosaminoglycans.

Uniqueness: Uridine-5’-Diphosphate is unique due to its dual role in both glycogenesis and glycosylation, making it a versatile compound in biochemical pathways .

Actividad Biológica

Uridine-5'-diphosphate (UDP) is a nucleotide that plays a crucial role in various biological processes, particularly in cell signaling and metabolism. This article aims to provide a comprehensive overview of the biological activities associated with UDP, including its mechanisms of action, physiological roles, and implications in health and disease.

1. Structure and Function

UDP consists of a uridine nucleobase linked to a ribose sugar and two phosphate groups. It is involved in several key biological functions:

- Nucleotide Synthesis : UDP is essential for the synthesis of nucleoside triphosphates other than ATP, facilitating various metabolic pathways.

- Glycogenesis : UDP is crucial for glycogen synthesis in the liver, where it forms UDP-glucose, which subsequently participates in glycogen formation via glycogen synthase .

- Signal Transduction : UDP acts as a signaling molecule through purinergic receptors, particularly the P2Y receptor family .

UDP exerts its effects primarily through interaction with G protein-coupled receptors (GPCRs), specifically the P2Y receptor subtypes. The biological activities mediated by UDP include:

- Chemotaxis and Cell Migration : UDP stimulates chemotaxis in various immune cells, including dendritic cells (DCs) and microglia. In immature DCs, UDP enhances calcium transients and actin polymerization, promoting migration towards inflammatory sites .

- Cytokine Release : In mature DCs, UDP induces the secretion of CXC-chemokine ligand 8 (CXCL8), which plays a role in recruiting additional immune cells to sites of inflammation .

- Neuroprotective Effects : Research indicates that UDP can mitigate cold injury-induced brain edema in animal models by reducing intracranial pressure and improving neurological outcomes when administered appropriately .

3.1. Role in Immune Response

A study demonstrated that UDP enhances the migration of immature dendritic cells from blood to peripheral tissues, where they capture antigens and activate T cells. This process is critical for initiating adaptive immunity .

3.2. Neuroprotective Properties

In an experimental model involving cold-induced brain injury in rabbits, intravenous administration of UDP led to adverse effects such as increased intracranial pressure; however, pre-treatment with intraperitoneal UDP significantly reduced neurological deficits and edema . This suggests potential therapeutic applications for UDP in neuroprotection.

3.3. Metabolic Functions

UDP-glucuronosyltransferases (UGTs) utilize UDP as a cofactor for glucuronidation reactions, which are vital for detoxifying xenobiotics and endogenous compounds. Variants in UGT genes can influence drug metabolism and susceptibility to adverse drug reactions .

4.1. Biological Activities of UDP

| Activity Type | Mechanism | Biological Impact |

|---|---|---|

| Chemotaxis | Activation of P2Y receptors | Enhanced immune cell migration |

| Cytokine Secretion | CXCL8 release from mature DCs | Recruitment of immune cells |

| Glycogen Synthesis | Formation of UDP-glucose | Energy storage in liver |

| Neuroprotection | Reduction of intracranial pressure | Improved outcomes post-injury |

4.2. Clinical Implications of UGT Variants

| Drug | UGT Variant | Effect on Drug Metabolism |

|---|---|---|

| Irinotecan | UGT1A1*28 | Increased risk of toxicity |

| Atazanavir | UGT1A1*28 | Risk for jaundice |

| Tamoxifen | UGT1A4-48Val | Plasma levels affected |

5. Conclusion

This compound is a multifaceted compound with significant biological activities that impact immune responses, metabolic pathways, and neuroprotection. Its interactions with purinergic receptors highlight its role as a signaling molecule that can influence various physiological processes. Ongoing research into its mechanisms may reveal further therapeutic potentials, particularly in immunology and neurology.

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCTYIAWTASOJW-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018933 | |

| Record name | Uridine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine 5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-98-0 | |

| Record name | Uridine diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine-5'-Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 5'-(trihydrogen diphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G0F599A1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine 5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.